molecular formula C10H10N2O B1381477 2-Benzyl-1H-imidazol-4(5H)-one CAS No. 4915-82-6

2-Benzyl-1H-imidazol-4(5H)-one

Cat. No.: B1381477
CAS No.: 4915-82-6
M. Wt: 174.2 g/mol
InChI Key: VCXFFJBFAQMZHY-UHFFFAOYSA-N
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Description

2-Benzyl-1H-imidazol-4(5H)-one is a heterocyclic compound featuring a five-membered imidazole ring with a benzyl group at the 2-position and a ketone moiety at the 4-position. The tautomeric equilibrium between 4(5H)-one and 5(4H)-one forms is a notable structural feature, influencing its reactivity and interactions.

Properties

IUPAC Name

2-benzyl-1,4-dihydroimidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-7-11-9(12-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXFFJBFAQMZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1H-imidazol-4(5H)-one typically involves the condensation of benzylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvent: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole-4,5-dione derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole-4,5-dione derivatives

    Reduction: Dihydroimidazole derivatives

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

2-Benzyl-1H-imidazol-4(5H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzyl group enhances the compound’s binding affinity and specificity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The following table highlights key structural and functional differences between 2-Benzyl-1H-imidazol-4(5H)-one and analogous compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
This compound Imidazol-4(5H)-one C2: Benzyl; C4: Ketone High lipophilicity (benzyl group); potential bioactivity N/A
2-Amino-1-methyl-1H-imidazol-4(5H)-one Imidazol-4(5H)-one C2: Amino; N1: Methyl Polar, DMSO-soluble; crystallographic stability
5-(Benzodioxolylmethyl)-2-(phenylamino)-4H-imidazol-4-one Imidazol-4-one C5: Benzodioxolylmethyl; C2: Phenylamino Enhanced π-stacking (aromatic substituents); receptor-binding potential
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole Benzo[d]imidazole N1: Cyclohexyl; C5: Bromo Steric bulk (cyclohexyl); halogen-mediated reactivity
1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one Benzo[d]imidazol-4-one N1: Benzyl; C7: Methylene Conformational flexibility (methylene group)

Key Observations :

  • Lipophilicity: The benzyl group in the target compound likely enhances lipophilicity compared to amino (polar) or methyl (smaller hydrophobic) substituents .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce reactivity but improve selectivity in catalysis or inhibition.
Physicochemical and Crystallographic Properties
  • Solubility: Amino or hydroxyl substituents (e.g., ) increase water solubility, whereas benzyl or benzodioxole groups favor organic solvents.
  • Crystallography : SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining imidazole derivatives, as seen in ’s X-ray study (R factor = 0.031), highlighting precise structural determination .

Biological Activity

2-Benzyl-1H-imidazol-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an imidazole ring with a benzyl substituent. Its molecular formula is C10H10N2O, and it has a molecular weight of 174.20 g/mol. The compound's structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cancer cell proliferation. For instance, KIM-161, a related compound, demonstrated significant inhibition of kinases such as BRK and JAK, leading to apoptosis in cancer cells .
  • Cell Cycle Modulation : Research indicates that imidazole derivatives can alter cell cycle progression. In studies involving related compounds, cells were observed to accumulate in the G2/M phase, suggesting that these compounds can effectively disrupt normal cell cycle regulation .
  • Induction of Apoptosis : The activation of caspase-3 has been identified as a key indicator of apoptosis. Compounds similar to this compound have shown increased caspase-3 activity in treated cells, indicating their potential as pro-apoptotic agents .

Anticancer Activity

A study evaluating the cytotoxic effects of imidazole derivatives revealed that this compound exhibited promising anticancer properties. The compound was tested against various cancer cell lines, demonstrating significant antiproliferative effects with IC50 values in the low micromolar range.

Cell Line IC50 (µM)
HCT116 (Colon)0.294
HL60 (Leukemia)0.362
MCF7 (Breast)1.14
PC3 (Prostate)2.13

These results suggest that this compound could be a lead compound for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, derivatives of imidazolones have been investigated for their antimicrobial effects. Preliminary studies indicate that these compounds may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications to its chemical structure:

  • Substituents on the Imidazole Ring : Variations in substituents can enhance or diminish biological activity. For example, adding electron-withdrawing groups may increase potency against specific targets.
  • Benzyl Group Modifications : Altering the benzyl group can affect solubility and bioavailability, crucial factors for therapeutic effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-1H-imidazol-4(5H)-one
Reactant of Route 2
2-Benzyl-1H-imidazol-4(5H)-one

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